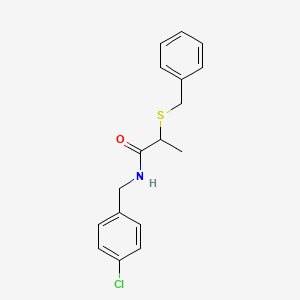![molecular formula C16H16O3S B3937019 2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acid](/img/structure/B3937019.png)
2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acid
Descripción general
Descripción
2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acid, also known as Meclofenoxate, is a nootropic drug that has been used for decades to improve cognitive function and memory. It is a derivative of dimethylethanolamine and has been found to be effective in treating age-related cognitive decline and memory loss.
Mecanismo De Acción
The exact mechanism of action of 2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acide is not fully understood. However, it is believed to work by increasing the synthesis and release of acetylcholine, a neurotransmitter that is essential for memory and learning. 2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acide has also been found to increase blood flow and oxygenation to the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is essential for memory and learning. Additionally, 2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acide has been found to increase blood flow and oxygenation to the brain, which may contribute to its cognitive-enhancing effects. It has also been found to have antioxidant properties, which may help protect the brain from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acide has several advantages for lab experiments. It is a well-studied compound that has been used for decades, and its effects on cognitive function and memory are well-established. Additionally, 2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acide is relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using 2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acide in lab experiments. For example, its effects may vary depending on the dose and duration of treatment, and it may not be effective in all individuals.
Direcciones Futuras
There are several future directions for research on 2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acide. One area of interest is the development of new analogs of 2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acide that may have improved cognitive-enhancing properties. Additionally, more research is needed to fully understand the mechanism of action of 2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acide and how it affects the brain. Finally, there is a need for more clinical trials to determine the safety and efficacy of 2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acide in treating cognitive decline and memory loss in humans.
Conclusion:
In conclusion, 2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acid, or 2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acide, is a nootropic drug that has been used for decades to improve cognitive function and memory. Its synthesis method is reliable and efficient, and it has been extensively studied for its cognitive-enhancing properties. 2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acide works by increasing the synthesis and release of acetylcholine, and it has several biochemical and physiological effects. While it has advantages for lab experiments, there are also limitations to its use. Future research on 2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acide should focus on the development of new analogs, understanding its mechanism of action, and conducting more clinical trials to determine its safety and efficacy.
Aplicaciones Científicas De Investigación
2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acide has been extensively studied for its cognitive-enhancing properties. Numerous studies have shown that 2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acide can improve memory, learning, and cognitive function in both animals and humans. It has been found to be particularly effective in treating age-related cognitive decline and memory loss. Additionally, 2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acide has been used in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[2-(4-methylphenoxy)ethylsulfanyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-12-6-8-13(9-7-12)19-10-11-20-15-5-3-2-4-14(15)16(17)18/h2-9H,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIWEPQQWHHOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Methylphenoxy)ethylsulfanyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3936938.png)
![ethyl 6-tert-butyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3936941.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B3936948.png)

![4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936954.png)
![2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene](/img/structure/B3936955.png)

![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]pentanediamide](/img/structure/B3936986.png)
![2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene](/img/structure/B3936990.png)
![1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936997.png)

![1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B3937017.png)
![3-bromo-4-ethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937022.png)
![1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B3937027.png)